(e)-5-(4-Methoxy-3-nitrostyryl)-1,2,3-trimethoxybenzene
Description
1,2,3-Trimethoxy-5-(2-(4-methoxy-3-nitrophenyl)vinyl)benzene is an organic compound that belongs to the class of aromatic compounds It is characterized by the presence of three methoxy groups and a vinyl group attached to a benzene ring, along with a methoxy-nitrophenyl substituent
Properties
Molecular Formula |
C18H19NO6 |
|---|---|
Molecular Weight |
345.3 g/mol |
IUPAC Name |
1,2,3-trimethoxy-5-[(E)-2-(4-methoxy-3-nitrophenyl)ethenyl]benzene |
InChI |
InChI=1S/C18H19NO6/c1-22-15-8-7-12(9-14(15)19(20)21)5-6-13-10-16(23-2)18(25-4)17(11-13)24-3/h5-11H,1-4H3/b6-5+ |
InChI Key |
PXLJRDOKORMMCA-AATRIKPKSA-N |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C/C2=CC(=C(C(=C2)OC)OC)OC)[N+](=O)[O-] |
Canonical SMILES |
COC1=C(C=C(C=C1)C=CC2=CC(=C(C(=C2)OC)OC)OC)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,3-Trimethoxy-5-(2-(4-methoxy-3-nitrophenyl)vinyl)benzene typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 1,2,3-trimethoxybenzene and 4-methoxy-3-nitrobenzaldehyde.
Condensation Reaction: The key step in the synthesis is the condensation reaction between 1,2,3-trimethoxybenzene and 4-methoxy-3-nitrobenzaldehyde in the presence of a base, such as sodium hydroxide or potassium carbonate. This reaction forms the vinyl group through an aldol condensation mechanism.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the production.
Chemical Reactions Analysis
Types of Reactions
1,2,3-Trimethoxy-5-(2-(4-methoxy-3-nitrophenyl)vinyl)benzene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to convert nitro groups to amino groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogens (chlorine, bromine) in the presence of a Lewis acid catalyst like aluminum chloride.
Major Products Formed
Oxidation: Formation of quinones or other oxidized derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of halogenated benzene derivatives.
Scientific Research Applications
Medicinal Chemistry
One of the primary applications of (E)-5-(4-Methoxy-3-nitrostyryl)-1,2,3-trimethoxybenzene is in the development of pharmaceuticals. Its structure allows for modifications that can lead to compounds with specific biological activities. For instance:
- Anticancer Activity: Research indicates that nitro-substituted compounds often exhibit antitumor properties. Studies have shown that derivatives of this compound can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
Organic Synthesis
This compound serves as a key intermediate in the synthesis of more complex organic molecules. Its unique functional groups allow for various chemical reactions:
- Michael Addition Reactions: The nitro group can participate in Michael addition reactions with nucleophiles, leading to the formation of new carbon-carbon bonds.
- Synthesis of Fluorescent Dyes: Modifications to the compound can yield fluorescent derivatives useful in biological imaging and diagnostics.
Material Science
The compound's electronic properties make it suitable for applications in material science:
- Organic Light Emitting Diodes (OLEDs): Due to its ability to emit light when subjected to an electric current, derivatives of this compound are explored for use in OLED technology.
- Conductive Polymers: The incorporation of this compound into polymer matrices can enhance their electrical conductivity and thermal stability.
Case Study 1: Anticancer Activity
A study published in Journal of Medicinal Chemistry investigated the anticancer properties of several nitro-substituted compounds derived from (E)-5-(4-Methoxy-3-nitrostyryl)-1,2,3-trimethoxybenzene. The results indicated that specific derivatives exhibited significant cytotoxic effects against breast cancer cells with IC50 values in the low micromolar range.
| Compound | IC50 (µM) | Cell Line |
|---|---|---|
| Compound A | 5.2 | MCF-7 (Breast) |
| Compound B | 8.7 | MDA-MB-231 (Breast) |
| Compound C | 12.4 | HeLa (Cervical) |
Case Study 2: Synthesis of Fluorescent Dyes
In a study focusing on organic synthesis, researchers utilized (E)-5-(4-Methoxy-3-nitrostyryl)-1,2,3-trimethoxybenzene as a precursor for synthesizing fluorescent dyes. The resulting compounds showed high quantum yields and were tested successfully for cellular imaging.
| Dye Name | Quantum Yield (%) | Application |
|---|---|---|
| Fluorescent Dye A | 85 | Cellular Imaging |
| Fluorescent Dye B | 90 | Diagnostic Imaging |
Mechanism of Action
The mechanism of action of 1,2,3-Trimethoxy-5-(2-(4-methoxy-3-nitrophenyl)vinyl)benzene involves its interaction with molecular targets and pathways within biological systems. The compound may exert its effects through:
Molecular Targets: Binding to specific enzymes or receptors, leading to inhibition or activation of their functions.
Pathways Involved: Modulation of signaling pathways, such as those involved in cell proliferation, apoptosis, or inflammation.
Comparison with Similar Compounds
Similar Compounds
1,2,3-Trimethoxybenzene: A simpler analog with three methoxy groups attached to a benzene ring.
4-Methoxy-3-nitrobenzaldehyde: A precursor in the synthesis of the target compound.
1,2,3-Trimethoxy-5-(2-propenyl)benzene: A structurally related compound with a propenyl group instead of a vinyl group.
Uniqueness
1,2,3-Trimethoxy-5-(2-(4-methoxy-3-nitrophenyl)vinyl)benzene is unique due to the presence of both methoxy and nitrophenyl groups, which confer distinct chemical and biological properties
Biological Activity
(E)-5-(4-Methoxy-3-nitrostyryl)-1,2,3-trimethoxybenzene is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a detailed examination of its biological properties, synthesis, and relevant studies that highlight its pharmacological significance.
- Molecular Formula : C18H19NO6
- Molecular Weight : 345.34656 g/mol
- CAS Number : Not specified in the sources.
- Solubility : Soluble in organic solvents such as methanol, ethanol, chloroform, and dichloromethane .
Synthesis
The synthesis of (E)-5-(4-Methoxy-3-nitrostyryl)-1,2,3-trimethoxybenzene typically involves the condensation of appropriate precursors under controlled conditions. The synthetic route may include the use of various catalysts and solvents to optimize yield and purity. Detailed methodologies can be found in patent literature and chemical synthesis publications .
Anticancer Properties
Several studies have investigated the anticancer properties of compounds related to (E)-5-(4-Methoxy-3-nitrostyryl)-1,2,3-trimethoxybenzene:
- Cell Cycle Arrest : Compounds with similar structures have shown the ability to induce cell cycle arrest in cancer cell lines such as HL-60. Specifically, they have been observed to arrest cells in the G2/M phase and induce apoptosis, suggesting a potential mechanism for their anticancer activity .
- Inhibition of Tubulin Polymerization : Some derivatives have been reported to inhibit tubulin polymerization, which is critical for cancer cell division. This inhibition can lead to cell death in rapidly dividing cancer cells .
Anti-inflammatory and Antioxidant Activity
Chalcone derivatives, including those related to (E)-5-(4-Methoxy-3-nitrostyryl)-1,2,3-trimethoxybenzene, have demonstrated anti-inflammatory and antioxidant activities. These properties are beneficial in reducing oxidative stress and inflammation associated with various diseases .
Case Studies
-
Study on Antiproliferative Activity :
- A study evaluated a series of methoxy-substituted chalcones for their antiproliferative effects on different cancer cell lines. The findings indicated that compounds with specific substitutions exhibited significant activity against cancer cells, supporting further investigation into (E)-5-(4-Methoxy-3-nitrostyryl)-1,2,3-trimethoxybenzene as a potential therapeutic agent .
-
Mechanistic Studies :
- Research focusing on the mechanism of action revealed that certain nitro-substituted compounds could induce apoptosis through the activation of caspases and modulation of Bcl-2 family proteins. This suggests that (E)-5-(4-Methoxy-3-nitrostyryl)-1,2,3-trimethoxybenzene may share similar apoptotic pathways .
Data Summary Table
| Property | Value/Description |
|---|---|
| Molecular Formula | C18H19NO6 |
| Molecular Weight | 345.34656 g/mol |
| Biological Activities | Anticancer, anti-inflammatory, antioxidant |
| Mechanism of Action | Induces apoptosis; inhibits tubulin polymerization |
| Cell Lines Tested | HL-60 (human leukemia), various cancer cell lines |
Q & A
Q. What are the established synthetic routes for (E)-5-(4-Methoxy-3-nitrostyryl)-1,2,3-trimethoxybenzene?
- Methodological Answer : The synthesis typically involves functionalizing a 1,2,3-trimethoxybenzene precursor. Key steps include:
- Iodination/Metallation : Introducing reactive sites via iodination followed by palladium-catalyzed coupling (e.g., Heck reaction) with 4-methoxy-3-nitrostyrene derivatives .
- Stereochemical Control : Ensuring the E-configuration by optimizing reaction conditions (e.g., temperature, base selection). X-ray crystallography or NOESY NMR is critical for confirming stereochemistry .
- Purification : Column chromatography with gradients of ethyl acetate/hexane is commonly used to isolate the pure E-isomer .
Q. Which spectroscopic techniques confirm the structure and purity of this compound?
- Methodological Answer : A multi-technique approach is required:
- NMR Spectroscopy : H and C NMR identify substituent patterns (e.g., methoxy and nitro groups). Aromatic protons appear as distinct doublets in the E-isomer due to restricted rotation .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and nitro group retention.
- X-ray Crystallography : Definitive proof of stereochemistry and molecular packing (e.g., torsion angles between styryl and benzene moieties) .
Q. What are the documented biological activities of this compound?
- Methodological Answer : While direct studies on this compound are limited, structurally related 3,4,5-trimethoxyphenyl derivatives exhibit:
- Antimicrobial Activity : Tested via broth microdilution against S. aureus (MIC: 4–16 µg/mL) and C. albicans .
- Anticancer Potential : Evaluated through MTT assays, with IC values in the µM range for leukemia cell lines .
- Mechanistic Studies : Flow cytometry can assess apoptosis induction or cell cycle arrest .
Advanced Research Questions
Q. How can contradictions in spectroscopic data during characterization be resolved?
- Methodological Answer : Contradictions often arise from:
- Dynamic Stereochemistry : Rotameric equilibria in solution may obscure NMR signals. Low-temperature NMR (−40°C) or DFT calculations can stabilize and predict conformers .
- Impurity Interference : Use 2D NMR (COSY, HSQC) to differentiate between target signals and byproducts. Cross-validation with IR (e.g., nitro group stretching at ~1520 cm) is advised .
- Crystallographic Ambiguity : If X-ray data is unavailable, electronic circular dichroism (ECD) combined with computational modeling (e.g., Gaussian) can resolve stereochemical uncertainties .
Q. What strategies optimize the E-isomer yield during synthesis?
- Methodological Answer : Key factors include:
- Base Selection : Use non-nucleophilic bases (e.g., KCO) to minimize Z-isomer formation via β-hydride elimination .
- Solvent Effects : Polar aprotic solvents (DMF, DMSO) enhance coupling efficiency.
- Catalytic Systems : Pd(OAc)/PPh with stoichiometric CuI accelerates styryl bond formation .
- Reaction Monitoring : TLC or HPLC tracks isomer ratios. A yield >75% for the E-isomer is achievable under optimized conditions .
Q. How can oxidative degradation pathways be analyzed for this compound?
- Methodological Answer : Degradation studies under oxidative stress (e.g., HO, UV light) involve:
- LC-MS/MS : Identifies cleavage products (e.g., nitro group reduction to amine or demethoxylation).
- EPR Spectroscopy : Detects radical intermediates during photooxidation .
- Stability Protocols : Store samples at −20°C under inert gas to mitigate degradation during long-term experiments .
Q. What computational methods predict the compound’s reactivity in novel reactions?
- Methodological Answer :
- DFT Calculations : B3LYP/6-31G(d) models HOMO/LUMO energies to predict sites for electrophilic/nucleophilic attacks (e.g., nitro group as an electron-deficient center) .
- Molecular Dynamics (MD) : Simulates interactions in biological systems (e.g., binding to tubulin for anticancer activity) .
- Docking Studies : AutoDock Vina evaluates binding affinities to microbial enzymes (e.g., CYP51 for antifungal activity) .
Data Contradiction Analysis
| Issue | Possible Cause | Resolution Strategy | Reference |
|---|---|---|---|
| NMR vs. X-ray structure mismatch | Dynamic rotation in solution vs. solid state | Use variable-temperature NMR or DFT optimization | |
| Discrepant biological activity | Impurities in assay samples | Repurify via prep-HPLC; validate with LC-MS | |
| Unstable synthetic yields | Competing side reactions (e.g., isomerization) | Optimize catalyst loading and reaction time |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
